Basic Violet 8

Description

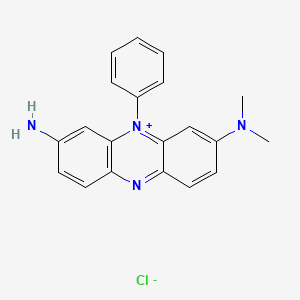

The exact mass of the compound 3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9594. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-N,2-N-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4.ClH/c1-23(2)16-9-11-18-20(13-16)24(15-6-4-3-5-7-15)19-12-14(21)8-10-17(19)22-18;/h3-13,21H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHWUYVHKRVCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-56-9, 8004-94-2 | |

| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safranin bluish | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Safranin bluish | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, ar-methyl derivatives, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Basic Violet 8?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Basic Violet 8, alongside detailed experimental protocols and an exploration of its applications.

The Chemical Identity of this compound: A Case of Ambiguity

A survey of chemical literature and commercial sources reveals a significant ambiguity concerning the precise chemical structure of this compound. The dye is associated with two distinct chemical classes: phenazinium and triarylmethane dyes.

-

Phenazinium Structure (C.I. 50210): The CAS number 8004-94-2 is consistently linked to C.I. 50210 and is chemically described as a mixture of methylated derivatives of 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride .[1] The molecular formulas associated with this structure vary due to the degree of methylation, with examples including C₂₀H₁₉ClN₄ and C₂₁H₂₁ClN₄.[2][3]

-

Triarylmethane Structure (Crystal Violet): Several sources equate this compound with Crystal Violet (also known as Gentian Violet or Basic Violet 3), a well-known triarylmethane dye.[4] However, Crystal Violet has a different CAS number (548-62-9) and a distinct chemical structure.

Physicochemical and Quantitative Data

The following table summarizes the available quantitative data for this compound (C.I. 50210).

| Property | Value | Reference(s) |

| CI Name | This compound | [2][5] |

| CI Number | 50210 | [2][5] |

| CAS Number | 8004-94-2 | [2][5] |

| Molecular Formula | C₂₁H₂₁ClN₄ (representative) | [2][5] |

| Molecular Weight | 364.87 g/mol (for C₂₁H₂₁ClN₄) | [2][5] |

| Appearance | Purple powder | [5] |

| Solubility | Soluble in water (red-light purple solution), Soluble in ethanol (B145695) (purple solution with orange-red fluorescence) | [5] |

Synthesis and Manufacturing

General Synthesis of Phenazinium Dyes

The synthesis of the phenazinium core of this compound involves the oxidative cyclization of substituted anilines. A general manufacturing method for C.I. 50210 involves the reaction of N¹,N¹-dimethylbenzene-1,4-diamine with aniline (B41778) hydrochloride and a mixture of oxidizing p-methylaniline.[5] A more detailed synthetic approach for related 3-amino-7-(N,N-dimethylamino)-2-substituted-5-phenylphenazin-5-ium chlorides utilizes potassium permanganate (B83412) as an oxidant.[6]

Experimental Protocols

Protocol for Gram Staining

Given the frequent association of this compound with Crystal Violet, a primary component in Gram staining, this protocol is highly relevant for microbiological applications. This differential staining technique classifies bacteria into Gram-positive and Gram-negative groups based on their cell wall composition.[7]

Reagents:

-

Crystal Violet solution (0.5% w/v in water)

-

Gram's Iodine solution (1% iodine, 2% potassium iodide in water)

-

Decolorizer (e.g., 95% ethanol or a 1:1 mixture of acetone (B3395972) and ethanol)

-

Safranin solution (0.25% w/v in 95% ethanol)

-

Distilled water

Procedure:

-

Prepare a heat-fixed smear of the bacterial sample on a clean microscope slide.

-

Flood the smear with Crystal Violet solution and let it stand for 1 minute.

-

Gently rinse the slide with distilled water.

-

Flood the smear with Gram's Iodine solution and let it stand for 1 minute.

-

Rinse the slide with distilled water.

-

Decolorize the smear by adding the decolorizer dropwise until the runoff is colorless (typically 10-20 seconds).

-

Immediately rinse the slide with distilled water to stop the decolorization process.

-

Flood the smear with the safranin counterstain and let it stand for 1 minute.

-

Rinse the slide with distilled water and blot dry.

-

Observe the stained smear under a microscope. Gram-positive bacteria will appear purple, while Gram-negative bacteria will appear pink or red.[7][8][9]

Protocol for Heavy Metal Analysis by Atomic Absorption Spectroscopy (AAS)

This protocol provides a general framework for determining the concentration of heavy metals in dye samples, which is crucial for quality control and safety assessment.

Instrumentation: Atomic Absorption Spectrophotometer with appropriate hollow cathode lamps for the metals of interest.

Reagents:

-

Concentrated nitric acid (HNO₃), trace metal grade

-

Hydrogen peroxide (H₂O₂), 30%

-

Deionized water

-

Certified standard solutions for each metal to be analyzed

Procedure:

-

Sample Digestion: Accurately weigh approximately 0.5 g of the dye sample into a digestion vessel. Add 5 mL of concentrated HNO₃ and 2 mL of H₂O₂. Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood until a clear solution is obtained.

-

Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.

-

Calibration: Prepare a series of calibration standards by diluting the certified standard solutions to cover the expected concentration range of the metals in the sample.

-

AAS Analysis: Aspirate the blank, standards, and sample solutions into the AAS and record the absorbance readings.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the metals in the sample solution from the calibration curve and calculate the concentration in the original dye sample, accounting for the dilution.[10][11]

Protocol for Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the separation, identification, and quantification of dyes and their impurities.

Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap).

Mobile Phase (example):

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Procedure:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the dye sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to a final concentration of approximately 10-100 µg/mL. Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., C18). Elute the components using a gradient program, for example, starting with a low percentage of mobile phase B and gradually increasing it over time to separate the components based on their polarity.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Set the MS to acquire data in a full scan mode to identify the molecular ions of the components. For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using specific precursor-product ion transitions for the target analytes.

-

Data Analysis: Identify the components by their retention times and mass-to-charge ratios (m/z). Quantify the analytes by comparing their peak areas to those of certified reference standards.[12][13][14]

Mechanism of Action in Biological Staining

Phenazinium dyes, such as this compound (C.I. 50210), are cationic molecules that can interact with negatively charged biological macromolecules. The planar aromatic structure of the phenazinium ring allows these dyes to bind to nucleic acids, primarily through a process called intercalation .[15][16][17] This involves the insertion of the planar ring system between the base pairs of DNA or RNA.[18] This interaction can induce conformational changes in the nucleic acid structure.[15] The positive charge on the dye molecule also facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.[17] These binding properties are fundamental to their use as biological stains, enabling the visualization of cellular structures rich in nucleic acids, such as the cell nucleus and ribosomes.

References

- 1. Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, ar-methyl derivs., chlorides | 8004-94-2 [chemicalbook.com]

- 2. khushidyechem.com [khushidyechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. researchgate.net [researchgate.net]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. lcms.cz [lcms.cz]

- 13. an.shimadzu.com [an.shimadzu.com]

- 14. researchgate.net [researchgate.net]

- 15. Phenazinium dyes safranine O and phenosafranine induce self-structure in single stranded polyadenylic acid: structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding of Phenazinium Dye Safranin T to Polyriboadenylic Acid: Spectroscopic and Thermodynamic Study | PLOS One [journals.plos.org]

- 17. Binding of Phenazinium Dye Safranin T to Polyriboadenylic Acid: Spectroscopic and Thermodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An overview on the interaction of phenazinium dye phenosafranine to RNA triple and double helices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Basic Violet 8 in Biological Staining

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document elucidates the fundamental mechanisms by which C.I. Basic Violet 8, commonly known as Crystal Violet, functions as a potent stain in biological applications, with a primary focus on its role in the Gram staining procedure. It details the physicochemical interactions between the dye and cellular components, provides structured data on its properties, and outlines key experimental protocols.

Introduction to this compound (Crystal Violet)

This compound, or Crystal Violet, is a synthetic, cationic triarylmethane dye renowned for its intense violet color and its utility in microbiology and histology.[1][2][3] As a positively charged molecule, its staining capability is fundamentally rooted in its electrostatic attraction to negatively charged macromolecules within cells, such as nucleic acids and specific components of the cell wall.[4][5][6] This property is critically exploited in the Gram stain, a differential staining technique that remains a cornerstone for bacterial classification.[7] Beyond the Gram stain, it is also widely used for simple staining to visualize cell morphology and for quantifying biofilm formation.[7]

Core Mechanism of Action in Biological Staining

The staining process is governed by the chemical principle of electrostatic attraction. The cationic nature of this compound allows it to form strong ionic bonds with anionic components of the bacterial cell.[4][6]

-

Primary Interaction: The positively charged quaternary ammonium (B1175870) groups of the dye molecule bind to negatively charged components, including:

This initial interaction results in the non-specific staining of all bacterial cells, imparting a deep purple color.[9]

The Gram Stain: A Differential Mechanism

The true power of this compound is realized in the Gram staining procedure, which differentiates bacteria based on the architecture of their cell walls.[7][10] The mechanism involves a sequence of four critical steps.

-

Primary Staining with this compound (Crystal Violet): All bacterial cells, both Gram-positive and Gram-negative, are initially stained purple by the dye.[11] The dye penetrates the peptidoglycan layer in both cell types.[12]

-

Mordant Application (Gram's Iodine): An iodine solution (iodine-potassium iodide) is applied. The iodine interacts with the Crystal Violet that has permeated the cells, forming a large, insoluble Crystal Violet-Iodine (CV-I) complex.[10][13][14] This complex becomes trapped within the cellular structure of the bacteria.[10]

-

Decolorization (Ethanol or Acetone-Alcohol): This is the key differential step.

-

In Gram-Positive Bacteria: These organisms possess a very thick, multilayered peptidoglycan wall. The decolorizing agent dehydrates the cell wall, causing the pores to shrink.[10] This shrinkage traps the large CV-I complexes within the dense peptidoglycan mesh, and the cells resist decolorization, thus retaining the purple stain.[10]

-

In Gram-Negative Bacteria: These organisms have a much thinner peptidoglycan layer, which is overlaid by an outer membrane rich in lipids.[10][12] The alcohol-based decolorizer dissolves this outer lipid membrane, creating large pores in the thin peptidoglycan layer. This allows the smaller CV-I complexes to be easily washed out of the cell.[10] Consequently, Gram-negative cells become colorless at the end of this step.[11]

-

-

Counterstaining (Safranin or Basic Fuchsin): To visualize the now-decolorized Gram-negative cells, a red or pink counterstain like safranin is applied.[10] This basic dye stains the colorless Gram-negative cells, making them appear pink or red under a microscope, in stark contrast to the purple Gram-positive cells.[11]

Data Presentation: Properties of this compound

The following table summarizes key quantitative and qualitative data for C.I. This compound.

| Property | Value | Reference(s) |

| Common Names | Crystal Violet, Gentian Violet, Methyl Violet 10B | [3][5] |

| C.I. Number | 50210 | [15][16] |

| CAS Number | 8004-94-2 | [15][16] |

| Chemical Class | Triarylmethane / Azine Dye | [1][15] |

| Molecular Formula | C₂₁H₂₁ClN₄ (representative) | [15] |

| Molecular Weight | 364.87 g/mol (representative) | [15] |

| Charge | Cationic (Basic Dye) | [4][7] |

| Appearance | Dark green to purple powder/crystals | [15][16] |

| Solubility | Soluble in water and ethanol (B145695) | [1][15] |

| Absorption Maximum (λmax) | 544-550 nm (in water) | [16] |

Experimental Protocols

Protocol for Gram Staining of Bacteria

This protocol details the standard procedure for differentiating bacterial cells.

Materials:

-

Clean, grease-free glass microscope slides

-

Bacterial culture (broth or colony from agar (B569324) plate)

-

Inoculating loop

-

Bunsen burner

-

Staining rack

-

Wash bottle with distilled water

-

Reagents:

-

Crystal Violet solution (0.5-1.0%)

-

Gram's Iodine solution

-

Decolorizer (95% ethanol or acetone-alcohol)

-

Safranin solution (0.25-0.5%)

-

-

Microscope with oil immersion objective

Procedure:

-

Smear Preparation: Place a small drop of sterile water on a clean slide. Aseptically transfer a small amount of bacterial culture to the water and gently mix to create a thin, even emulsion. Allow the smear to air dry completely.

-

Heat Fixation: Pass the dried slide, smear-side up, through the flame of a Bunsen burner 2-3 times.[7] This adheres the bacteria to the slide. Allow the slide to cool.

-

Primary Staining: Place the slide on a staining rack and flood the smear with Crystal Violet solution. Let it stand for 60 seconds.[7]

-

Rinsing: Gently rinse the slide with a slow stream of tap water to remove excess stain.

-

Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 60 seconds.[7] This allows the CV-I complex to form.

-

Rinsing: Gently rinse the slide with tap water.

-

Decolorization: Tilt the slide and apply the decolorizer drop by drop until the runoff is clear (typically 10-20 seconds).[7] This step is critical; over-decolorizing can yield false Gram-negative results, while under-decolorizing can yield false Gram-positive results.

-

Rinsing: Immediately rinse the slide with tap water to stop the decolorization process.

-

Counterstaining: Flood the smear with Safranin solution and let it stand for 30-60 seconds.[7]

-

Rinsing and Drying: Rinse the slide with tap water and blot it dry gently with bibulous paper, or allow it to air dry.

-

Microscopic Examination: Place a drop of immersion oil on the smear and examine under the oil immersion lens. Gram-positive bacteria will appear purple/violet, and Gram-negative bacteria will appear pink/red.

Protocol for Biofilm Quantification Assay

This protocol describes a common method for measuring the total biomass of a biofilm.

Materials:

-

Sterile multi-well plate (e.g., 96-well)

-

Bacterial culture and appropriate growth medium

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic Acid in water (or 95% Ethanol)

-

Microplate reader

Procedure:

-

Biofilm Growth: Inoculate wells of a microtiter plate with the bacterial culture and incubate under appropriate conditions to allow biofilm formation. Include wells with sterile medium as a negative control.

-

Removal of Planktonic Cells: After incubation, carefully aspirate the medium and planktonic (free-floating) cells from each well.

-

Washing: Gently wash the wells twice with PBS to remove any remaining non-adherent cells.

-

Fixation: Add 100% methanol (B129727) to each well and incubate for 10-15 minutes to fix the adherent cells.[17] Aspirate and discard the methanol.

-

Staining: Add 0.1% Crystal Violet solution to each well, ensuring the biofilm is completely covered. Incubate at room temperature for 10-15 minutes.[17]

-

Washing: Aspirate the Crystal Violet solution. Wash the wells thoroughly with tap water to remove all excess stain.[17] Repeat until the water runs clear.

-

Drying: Invert the plate on a paper towel and allow it to air dry completely.

-

Solubilization: Add a fixed volume (e.g., 125-200 µL) of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance of the solubilized dye in each well using a microplate reader, typically at a wavelength between 570-595 nm. The absorbance value is directly proportional to the amount of biofilm biomass.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the core mechanisms and experimental flows described in this guide.

Caption: Core electrostatic attraction mechanism of this compound.

Caption: Experimental workflow and results of the Gram stain procedure.

Caption: Differential interaction during the decolorization step.

References

- 1. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Crystal violet - Wikipedia [en.wikipedia.org]

- 4. vumicro.com [vumicro.com]

- 5. macschem.us [macschem.us]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. blog.irjpl.org [blog.irjpl.org]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. microxpress.in [microxpress.in]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. A ‘Magnetic’ Gram Stain for Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical mechanism of the Gram stain and synthesis of a new electron-opaque marker for electron microscopy which replaces the iodine mordant of the stain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. worlddyevariety.com [worlddyevariety.com]

- 16. This compound, this compound Manufacturer, Mumbai, India [gspent.com]

- 17. tpp.ch [tpp.ch]

C.I. 50210: A Comprehensive Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

An In-depth Examination of Neutral Red (C.I. 50210), a Vital Stain with Critical Applications in Cellular Analysis and In Vitro Toxicology.

This technical guide provides a detailed overview of the physical and chemical properties of C.I. 50210, commonly known as Neutral Red. This eurhodin dye is a valuable tool for researchers, scientists, and drug development professionals, primarily utilized as a vital stain to assess cell viability and for histological applications. This document outlines its core properties, provides detailed experimental protocols for their determination, and illustrates its mechanism of action within cellular systems.

Core Physical and Chemical Properties

C.I. 50210 is a synthetic phenazine (B1670421) dye that exhibits distinct chemical and physical characteristics crucial for its application in biological and chemical assays. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 3-amino-7-(dimethylamino)-2-methylphenazin-5-ium chloride | |

| Synonyms | Neutral Red, Toluylene Red, Basic Red 5 | |

| CAS Number | 553-24-2 | |

| Chemical Formula | C₁₅H₁₇ClN₄ | |

| Molecular Weight | 288.78 g/mol | |

| Appearance | Dark green to reddish-brown crystalline powder | |

| Melting Point | ~290 °C (decomposes) | |

| Solubility | Soluble in water and ethanol | |

| λmax (in ethanol) | 540-544 nm | |

| pH Indicator Range | pH 6.8 (red) to 8.0 (yellow) |

Mechanism of Action: Cellular Uptake and Lysosomal Accumulation

The utility of C.I. 50210 as a vital stain is predicated on its ability to passively diffuse across the plasma membrane of viable cells and subsequently accumulate within lysosomes. This process is driven by the pH gradient between the neutral cytoplasm and the acidic interior of the lysosomes.

Caption: Cellular uptake and lysosomal accumulation of C.I. 50210.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical, chemical, and biological properties of C.I. 50210.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of C.I. 50210.[1][2][3][4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if necessary)

Procedure:

-

Sample Preparation: If the C.I. 50210 powder is not fine, gently grind a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for a preliminary determination. For an accurate measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Solubility

This protocol outlines a standard method for qualitatively and quantitatively determining the solubility of C.I. 50210 in a given solvent.[6][7][8][9]

Materials:

-

C.I. 50210 powder

-

Solvents (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Filtration apparatus (#2 Whatman paper or equivalent)

-

UV-Vis spectrophotometer

Procedure:

-

Qualitative Assessment: To a test tube containing 1 mL of the solvent, add a small amount (a few milligrams) of C.I. 50210. Vortex or shake the tube and visually inspect for dissolution.

-

Quantitative Determination (Gravimetric Method):

-

Prepare a saturated solution by adding an excess of C.I. 50210 to a known volume of the solvent in a flask.

-

Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium.

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately measure a known volume of the clear filtrate into a pre-weighed evaporating dish.

-

Evaporate the solvent gently using a water bath or oven.

-

Once the solvent is completely evaporated, weigh the evaporating dish with the residue.

-

The solubility can be calculated in g/L.

-

-

Quantitative Determination (Spectrophotometric Method):

-

Prepare a stock solution of C.I. 50210 of a known concentration in the desired solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the λmax of C.I. 50210 using a UV-Vis spectrophotometer.

-

Prepare a saturated solution as described in the gravimetric method and filter it.

-

Dilute the saturated filtrate to a concentration that falls within the range of the standard curve.

-

Measure the absorbance of the diluted filtrate and determine its concentration using the standard curve. Calculate the solubility in the original saturated solution.

-

UV-Visible Spectroscopy for Quantitative Analysis

This protocol details the use of UV-Visible spectroscopy to determine the concentration of C.I. 50210 in a solution.[10][11][12][13][14]

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of C.I. 50210 and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the same solvent. The concentrations should span the expected range of the unknown sample.

-

Determination of λmax: Scan one of the standard solutions across the UV-Visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

Generation of a Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Measurement of Unknown Sample: Measure the absorbance of the unknown C.I. 50210 solution at the λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Neutral Red Cell Viability Assay

This protocol provides a detailed workflow for assessing cell viability or cytotoxicity using the Neutral Red uptake assay, a common application of C.I. 50210 in drug development and toxicology.[15][16][17][18][19][20][21]

Caption: A generalized workflow for the Neutral Red cell viability assay.

Materials:

-

Cell line of interest (e.g., HepG2, BALB/c 3T3)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds

-

Neutral Red staining solution (e.g., 50 µg/mL in culture medium)

-

Wash solution (e.g., Phosphate Buffered Saline - PBS)

-

Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

-

Incubation: Incubate the cells with the test compounds for a desired period (e.g., 24, 48, or 72 hours).

-

Staining: Remove the treatment medium and add the Neutral Red staining solution to each well. Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.

-

Washing: Remove the staining solution and wash the cells with a wash solution (e.g., PBS) to remove any unincorporated dye.

-

Dye Extraction (Solubilization): Add the solubilization solution to each well to extract the Neutral Red from the cells.

-

Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Applications in Drug Development and Research

C.I. 50210, through the Neutral Red assay, is a valuable tool in the early stages of drug development for assessing the in vitro cytotoxicity of new chemical entities.[17] Its application in preclinical toxicology helps to identify compounds that may cause cellular damage.[17] The assay is widely used as a screening method to determine the cytotoxicity of various compounds.[17]

The principle of lysosomal accumulation also makes C.I. 50210 a useful probe for studying lysosomal function and stability.[22][23][24][25][26] Changes in lysosomal membrane integrity, which can be an early indicator of cellular stress and toxicity, can be indirectly assessed using this dye.

Furthermore, its properties as a pH indicator allow for its use in various biological and chemical contexts where monitoring pH changes is critical.

Conclusion

C.I. 50210 (Neutral Red) is a versatile phenazine dye with well-defined physical and chemical properties that make it an indispensable tool in cell biology and toxicology. Its primary application as a vital stain in the Neutral Red assay provides a simple, rapid, and cost-effective method for assessing cell viability, a critical parameter in drug discovery and development. The detailed protocols provided in this guide offer a foundation for the accurate and reproducible determination of its key characteristics and for its effective implementation in a research setting.

References

- 1. pennwest.edu [pennwest.edu]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. fsw.cc [fsw.cc]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 12. ursinus.edu [ursinus.edu]

- 13. science.valenciacollege.edu [science.valenciacollege.edu]

- 14. scribd.com [scribd.com]

- 15. iivs.org [iivs.org]

- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 17. The Neutral Red Assay and assessment of Reduced-Risk Products [pmiscience.com]

- 18. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assaying Cellular Viability Using the Neutral Red Uptake Assay. | Semantic Scholar [semanticscholar.org]

- 22. scielo.br [scielo.br]

- 23. Lysosomal perturbations in fish liver as indicators for toxic effects of environmental pollution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bioivt.com [bioivt.com]

- 25. criver.com [criver.com]

- 26. scite.ai [scite.ai]

Solubility of Basic Violet 8 in different laboratory solvents

A Technical Guide to the Solubility of Basic Violet 8 for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also widely known as Crystal Violet or Gentian Violet, is a triarylmethane dye with extensive applications in microbiology for Gram staining, as a histological stain, and in certain antiseptic formulations.[1][2] Its effectiveness in these applications is intrinsically linked to its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, presents detailed experimental protocols for solubility determination, and offers a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound can vary based on the purity of the dye, temperature, and the specific isomer composition. The data presented below is compiled from various scientific sources and should be considered as a guideline. It is recommended to empirically determine solubility for specific applications and lots of the dye.

Solubility in Common Laboratory Solvents

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Observations | Reference(s) |

| Water | H₂O | 4 - 16 | 25 | Solubility can be enhanced with sonication. | [1][2][3][4] |

| Ethanol | C₂H₅OH | ~8 | Not Specified | Some sources indicate much higher solubility, with one staining protocol dissolving 20g in 100mL of ethanol. | [2][5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 76 - ≥100 | Not Specified | High solubility. | [2][6] |

| Ethylene Glycol Monomethyl Ether | CH₃OCH₂CH₂OH | 5 | Not Specified | [7] | |

| Chloroform | CHCl₃ | Soluble | Not Specified | Qualitative data indicates solubility. | [4] |

| Diethylene Glycol | C₄H₁₀O₃ | Soluble | Not Specified | [8] | |

| Dipropylene Glycol | C₆H₁₄O₃ | Soluble | Not Specified | [8] | |

| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble / Insoluble | Not Specified | [4] |

Solubility in Mixed Solvent Systems for In Vivo Studies

| Solvent System | Solubility (mg/mL) | Observations | Reference(s) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | Clear solution. | [6] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 | Clear solution. | [6] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 | Clear solution. | [6] |

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of this compound. It is crucial to adapt these methods based on the specific solvent and the required precision of the measurement.

Protocol 1: Saturated Solution Method

This method involves creating a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

This compound powder

-

Solvent of interest

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Incubator or water bath with temperature control

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Add an excess amount of this compound powder to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or an orbital shaker can be used.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solids to settle.

-

Centrifuge the solution to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for this compound (approximately 590 nm in water).[3]

-

Calculate the concentration of the original supernatant using a pre-established calibration curve of this compound in the same solvent.

-

The calculated concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: "Solubility Titration" Method

This is a more rapid method based on detecting the point at which a solution becomes saturated by observing changes in light scattering or absorbance.[9]

Materials:

-

This compound powder

-

Solvent of interest

-

Spectrophotometer or a nephelometer

-

A means of making precise, small additions of the dye to the solvent.

Procedure:

-

Start with a known volume of the solvent in a cuvette.

-

Measure the initial absorbance or light scattering of the pure solvent.

-

Gradually add small, known amounts of this compound to the solvent, ensuring complete dissolution after each addition.

-

Measure the absorbance or light scattering after each addition.

-

Initially, the absorbance will increase linearly with concentration, and light scattering will remain low and constant.

-

The point at which the solubility is exceeded will be marked by a sharp, non-linear increase in light scattering due to the formation of a precipitate, or a deviation from the linear Beer-Lambert law for absorbance.

-

The concentration at which this abrupt change occurs is the solubility limit.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound for a research application.

Caption: A logical workflow for the assessment of this compound solubility.

References

- 1. Crystal Violet CAS#: 548-62-9 [m.chemicalbook.com]

- 2. Crystal Violet | Influenza Virus | DNA | Antibacterial | TargetMol [targetmol.com]

- 3. Crystal violet - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]

Unveiling the Spectroscopic Profile of Basic Violet 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Violet 8, also identified by its Colour Index number C.I. 50210 and CAS number 8004-94-2, is a synthetic azine dye. While primarily utilized as a biological stain and in the textile industry, its interaction with biological macromolecules warrants a closer examination of its photophysical properties. This technical guide provides a comprehensive overview of the absorption and emission spectra of this compound, details the experimental protocols for their determination, and discusses its known biological interactions. Although quantitative emission data is not extensively available in the current literature, this guide outlines the methodologies to procure this information.

Introduction

This compound is a cationic dye known for its vibrant reddish-purple color in aqueous solutions.[1] Its chemical structure, belonging to the azine class of dyes, is responsible for its characteristic spectroscopic properties.[2] The dye's ability to interact with negatively charged biological structures, such as nucleic acids and proteins, has made it a staple in histology and microbiology for staining purposes.[2][3] Understanding the absorption and emission characteristics of this compound is crucial for its application in quantitative biological assays and for exploring its potential in fluorescence-based research and diagnostics.

Spectroscopic Properties

The interaction of this compound with light is characterized by its absorption and potential emission of photons. These properties are intrinsically linked to its molecular structure and are influenced by the surrounding solvent environment.

Absorption Spectrum

This compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) is a key identifier for this dye.

Table 1: Quantitative Absorption Data for this compound

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 544 - 550 nm | Water | [4] |

| Absorptivity (A1% / 1cm) | > 700 | Water | [4] |

The absorptivity value indicates a high molar extinction coefficient, characteristic of many organic dyes. The solvent environment can influence the λmax, with variations observed in different polar and non-polar solvents. For instance, in ethanol (B145695), this compound is described as producing a "fluorescent orange red for purple solution," suggesting a potential shift in its absorption and emission profile compared to water.[5]

Emission Spectrum

Experimental Protocols

To obtain comprehensive and accurate absorption and emission spectra for this compound, standardized experimental protocols are essential.

Determination of Absorption Spectrum

The absorption spectrum of this compound can be determined using a UV-Visible spectrophotometer.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the dye and dissolving it in a precise volume of the desired solvent (e.g., deionized water, ethanol).

-

Preparation of Working Solutions: A series of dilutions are made from the stock solution to prepare working solutions of varying concentrations.

-

Spectrophotometer Calibration: The spectrophotometer is calibrated using a blank solution, which is the solvent used to prepare the dye solutions.

-

Spectral Measurement: The absorbance of each working solution is measured over a specific wavelength range (e.g., 400-700 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectra. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Determination of Emission Spectrum and Quantum Yield

The emission spectrum and fluorescence quantum yield of this compound can be determined using a spectrofluorometer.

Methodology:

-

Preparation of Dilute Solutions: Prepare a series of dilute solutions of this compound in the desired solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Selection of Excitation Wavelength: The excitation wavelength is typically set at or near the absorption maximum (λmax).

-

Measurement of Emission Spectrum: The fluorescence emission is scanned over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λem) is determined from the spectrum.

-

Determination of Quantum Yield (Relative Method):

-

A standard fluorescent dye with a known quantum yield in the same solvent is used as a reference (e.g., Rhodamine 6G in ethanol).

-

The absorbance and fluorescence emission spectra of both the this compound solution and the reference standard solution are measured under identical experimental conditions.

-

The quantum yield of this compound is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to this compound and the reference standard, respectively.

-

Biological Interactions

This compound is known to bind to nucleic acids and proteins, which is the basis for its use as a biological stain.[2] The positively charged nature of the dye facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and acidic residues in proteins. While specific signaling pathways in the context of drug development have not been elucidated for this compound, its interaction with these fundamental cellular components suggests potential applications and areas for further research.

The binding of dyes to biomolecules can alter their photophysical properties, leading to changes in their absorption and emission spectra. This phenomenon can be exploited for the development of fluorescent probes for detecting specific biological events or molecules.

Conclusion and Future Directions

This compound possesses well-defined absorption characteristics in aqueous solutions. While its fluorescence in ethanol is noted, a comprehensive quantitative analysis of its emission properties is lacking and presents a key area for future research. The detailed experimental protocols provided in this guide offer a clear pathway for obtaining this critical data. Further investigation into the solvent-dependent photophysical properties of this compound and its interactions with specific biological targets could unveil its potential for broader applications in biomedical research and drug development, beyond its traditional role as a simple stain. Elucidating these characteristics will be instrumental for its potential use as a fluorescent probe in various biological systems.

References

In-Depth Technical Guide to the Safe Handling and Use of Basic Violet 8 in a Research Laboratory

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental applications of Basic Violet 8 (also known as Crystal Violet or Methyl Violet 2B) in a research laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a safe laboratory environment.

Hazard Identification and Toxicological Data

This compound is a triarylmethane dye widely used in biological staining. While an invaluable tool, it presents several health and environmental hazards that necessitate careful handling. It is classified as harmful if swallowed and can cause serious eye damage. Furthermore, it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Appearance | Dark green to dark purple powder | [2] |

| Molecular Formula | C₂₅H₃₀ClN₃ | - |

| Molecular Weight | 407.98 g/mol | - |

| Melting Point | 175-180 °C | - |

| Solubility | Soluble in water, ethanol, and chloroform | - |

Toxicological Data

The acute toxicity of this compound has been determined through animal studies. The following table summarizes the available quantitative toxicological data. It is important to note that while no specific occupational exposure limits from OSHA or ACGIH have been established for this compound, the data below indicates its potential for harm upon ingestion.

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rat | 420 mg/kg | [3] |

Safety Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Ventilation: All work with this compound powder or concentrated solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate vicinity of where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[2][5]

-

Skin Protection: A lab coat or chemical-resistant apron should be worn.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and disposed of properly after handling the dye.[2][5]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.[5]

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the chemical.

Handling

-

Do not breathe dust or aerosols.[6]

-

Minimize dust generation and accumulation.[4]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

-

Keep away from incompatible substances such as strong oxidizing agents.[2][6]

-

Protect from direct sunlight.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][8]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[7] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

After Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

After Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Spill and Leak Procedures

-

Small Spills:

-

Wear appropriate PPE.

-

Ventilate the area.

-

Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Prevent further leakage or spillage if safe to do so.

-

Contact the institution's environmental health and safety department.

-

Experimental Protocols

This compound is a versatile stain used in various biological assays. The following are detailed protocols for some of its common applications.

Protocol for Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the number of viable cells in a culture.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with the desired compound and incubate for the desired period.

-

Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).

-

Fixation: Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Staining: Remove the fixative and add 100 µL of 0.1% (w/v) Crystal Violet solution (in water) to each well. Incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plate with water several times until the water runs clear.

-

Drying: Allow the plate to air dry completely.

-

Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Measurement: Measure the absorbance at 570-595 nm using a microplate reader.

Protocol for Biofilm Quantification

This protocol is used to quantify the amount of biofilm formed by microorganisms.

-

Biofilm Growth: Grow the biofilm in a 96-well plate for the desired time.

-

Washing: Gently remove the planktonic cells and wash the wells twice with PBS.

-

Fixation: Add 150 µL of methanol (B129727) to each well and incubate for 15 minutes.

-

Drying: Remove the methanol and allow the plate to air dry.

-

Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes.

-

Washing: Wash the wells with water to remove excess stain.

-

Solubilization: Add 200 µL of 33% acetic acid to each well and incubate for 15 minutes with gentle shaking.

-

Measurement: Transfer 150 µL of the solubilized stain to a new flat-bottomed 96-well plate and measure the absorbance at 570 nm.

Waste Disposal

All waste containing this compound must be handled and disposed of as hazardous chemical waste in accordance with institutional and local regulations.

-

Solid Waste: Contaminated labware (e.g., pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.

-

Liquid Waste: Unused solutions and waste from staining procedures should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

Visualized Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate key workflows and logical relationships for the safe handling of this compound.

References

- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occupational exposure limits - ECHA [echa.europa.eu]

- 4. Crystal violet assay [bio-protocol.org]

- 5. Mastering Gram Staining to Differentiate Gram-Positive and Gram-Negative Bacteria - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. microbenotes.com [microbenotes.com]

- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds [bio-protocol.org]

- 8. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Basic Violet 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and manufacturing process for Basic Violet 8 (C.I. 50210), a significant member of the phenazinium class of dyes. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes involved in the production of this compound.

Introduction

This compound, also known as Safranine O or Phenosafranine, is a cationic dye widely used in histology, cytology, and as a biological stain.[1] Its vibrant purple-red hue and its affinity for biological macromolecules make it an invaluable tool in various scientific disciplines. Chemically, it is a 2,8-dimethyl-3,7-diaminophenazinium chloride. This guide will delve into the core chemical reactions, manufacturing workflow, and key experimental considerations for the synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is a classic example of the formation of a phenazinium dye through the oxidative condensation of a para-diamine with primary aromatic amines. The overall process involves the reaction of N,N-dimethyl-p-phenylenediamine with aniline (B41778) and p-toluidine (B81030) in the presence of an oxidizing agent.[2]

The reaction proceeds through a multi-step mechanism, analogous to the general synthesis of safranine dyes, which involves a series of oxidation and condensation reactions. A proposed seven-step mechanism for the formation of the phenosafranine core is as follows:

-

Oxidation of p-diamine: N,N-dimethyl-p-phenylenediamine is first oxidized to its corresponding p-benzoquinonedi-imine.

-

First Condensation: The conjugate acid of the p-benzoquinonedi-imine undergoes an electrophilic attack by an aniline molecule to form a diaminodiphenylamine intermediate.

-

Second Oxidation: This intermediate is then rapidly oxidized to an indamine dye.

-

Second Condensation: The conjugate acid of the indamine reacts with a molecule of p-toluidine.

-

Third Oxidation: The resulting leuco-safranine is oxidized.

-

Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization to form the dihydrophenazinium ring system.

-

Final Oxidation: A final oxidation step yields the stable phenazinium chromophore of this compound.

The inclusion of p-toluidine is crucial for the formation of the specific methylated structure of this compound.

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound from its primary reactants.

Manufacturing Process

The industrial manufacturing of this compound involves a series of unit operations designed to ensure efficient reaction, separation, and purification of the final product. The following is a generalized workflow for the production of this compound.

Manufacturing Workflow Diagram

Caption: Industrial manufacturing workflow for this compound.

Experimental Protocols

While specific proprietary industrial protocols are not publicly available, a representative experimental procedure for the laboratory-scale synthesis of a safranine-type dye like this compound can be outlined based on established chemical principles.

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Aniline hydrochloride

-

p-Toluidine

-

Manganese dioxide (or Potassium dichromate)

-

Hydrochloric acid

-

Sodium chloride

-

Ethanol

-

Water

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel equipped with a stirrer and a thermometer, a solution of aniline hydrochloride and p-toluidine in water and hydrochloric acid is prepared.

-

Addition of Diamine: N,N-dimethyl-p-phenylenediamine is then added to the acidic solution.

-

Oxidation: The oxidizing agent (e.g., manganese dioxide) is added portion-wise to the reaction mixture while maintaining the temperature between 20-30°C. The reaction is exothermic and requires cooling.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) until the starting materials are consumed.

-

Isolation of Crude Product: Upon completion, the reaction mixture is heated to boiling and then filtered to remove the inorganic oxidant residues. The filtrate is then saturated with sodium chloride to precipitate the crude this compound.

-

Purification: The crude dye is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: The purified dye is dried in an oven at a controlled temperature to obtain the final product as a crystalline powder.

Quantitative Data

Quantitative data for the industrial manufacturing of this compound is typically proprietary. However, for laboratory-scale synthesis, the following parameters are critical to monitor and optimize.

| Parameter | Typical Range/Value | Method of Determination |

| Reactant Molar Ratios | ||

| N,N-dimethyl-p-phenylenediamine | 1 equivalent | Stoichiometric Calculation |

| Aniline hydrochloride | 1-1.5 equivalents | Stoichiometric Calculation |

| p-Toluidine | 0.5-1 equivalent | Stoichiometric Calculation |

| Oxidizing Agent | 2-3 equivalents | Stoichiometric Calculation |

| Reaction Conditions | ||

| Temperature | 20 - 40 °C | Thermocouple |

| Reaction Time | 4 - 8 hours | TLC, HPLC |

| Product Specifications | ||

| Yield | 60 - 80% (Lab scale) | Gravimetric Analysis |

| Purity | > 95% | HPLC, UV-Vis Spectroscopy |

| Melting Point | Decomposes | Melting Point Apparatus |

| λmax (in water) | 530-534 nm | UV-Vis Spectrophotometer |

Conclusion

The synthesis and manufacturing of this compound are well-established processes rooted in the fundamental principles of organic chemistry. The oxidative condensation of aromatic amines provides a versatile route to this important phenazinium dye. For researchers and professionals, a thorough understanding of the reaction mechanism, manufacturing workflow, and critical process parameters is essential for the successful production and application of this compound. Further research into optimizing reaction conditions and developing more sustainable manufacturing processes remains an active area of investigation.

References

In-Depth Technical Guide: Biological Targets and Binding Affinity of Basic Violet 8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Violet 8, a cationic dye belonging to the phenazine (B1670421) class, is utilized primarily as a biological stain and has been investigated for its potential in photodynamic therapy, particularly for viral inactivation. This document provides a comprehensive overview of the known and inferred biological targets of this compound, its binding characteristics, and the experimental methodologies used to elucidate these properties. Due to the limited specific research on this compound, this guide incorporates data from closely related phenazine dyes, such as Phenosafranine and Methylene Violet, to provide a more complete understanding of its probable mechanism of action. The primary biological targets are nucleic acids (DNA and RNA), to which it likely binds through intercalation and electrostatic interactions. Its function as a photosensitizer, leading to the generation of reactive oxygen species (ROS), is a key aspect of its antimicrobial and antiviral potential.

Biological Targets and Mechanism of Action

This compound, as a cationic molecule, exhibits a strong affinity for negatively charged biomolecules within a cell.

Primary Biological Targets

The principal biological targets for this compound and related phenazine dyes are:

-

Nucleic Acids (DNA and RNA): The planar aromatic structure of phenazine dyes allows them to intercalate between the base pairs of DNA and RNA.[1] Additionally, the positive charge on the dye molecule facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.[2] Studies on the related compound Phenosafranine have demonstrated a high binding affinity for both triplex and duplex RNA through intercalation.[1] Methylene Violet has been shown to covalently bind to DNA upon irradiation with visible light.[3]

-

Acidic Proteins and Polysaccharides: this compound can also bind to other anionic macromolecules within the cell, such as acidic proteins and bacterial capsular polysaccharides.[4][5] This broad-spectrum binding is characteristic of its use as a general biological stain.

Proposed Mechanism of Action: Photodynamic Inactivation

A significant aspect of this compound's biological activity is its role as a photosensitizer, a property that has been suggested for the inactivation of viruses like vesicular stomatitis virus (VSV).[4] This mechanism, known as photodynamic therapy (PDT), involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.

The proposed signaling pathway for photodynamic inactivation is as follows:

-

Ground State (0PS): The photosensitizer (this compound) exists in a stable, low-energy ground state.

-

Light Absorption: Upon absorption of photons of a specific wavelength, the photosensitizer is promoted to an unstable, high-energy excited singlet state (1PS).

-

Intersystem Crossing: The excited singlet state molecule can then undergo intersystem crossing to a longer-lived, metastable excited triplet state (3PS).

-

Energy Transfer (Type II Reaction): The triplet state photosensitizer can transfer its energy directly to molecular oxygen (3O2), which is abundant in biological tissues. This process excites the oxygen to its highly reactive singlet state (1O2).

-

Cellular Damage: Singlet oxygen is a potent oxidizing agent that can indiscriminately damage nearby biomolecules, including lipids, proteins, and nucleic acids, leading to cellular apoptosis or necrosis.

Caption: Proposed photodynamic inactivation pathway of this compound.

Binding Affinity and Quantitative Data

Table 1: Photophysical Properties of Phenosafranine

Data for a closely related phenazine dye, providing an estimate of the photophysical behavior.

| Property | Methanol | Acetonitrile | Reference |

| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | 36,000 M⁻¹cm⁻¹ | |

| Absorption Maximum (λabs) | 529 nm | 520 nm | |

| Emission Maximum (λem) | 580 nm | 570 nm | |

| Fluorescence Quantum Yield (Φf) | 0.11 | 0.24 | |

| Triplet Quantum Yield (ΦT) | 0.22 | 0.51 |

Table 2: DNA Binding Affinity of Crystal Violet and Derivatives

Crystal Violet is a triarylmethane dye often used in similar staining applications. Its binding characteristics to DNA are well-documented and serve as a useful proxy.

| Compound | Apparent Association Constant (Kapp) | Binding Ratio (nucleotides/molecule) | Binding Mode | Reference |

| Crystal Violet | 1.5 x 105 M-1 | 4.5 | Non-intercalative, Major Groove | |

| Trimeric Crystal Violet Derivative | 16.2 ± 3.7 x 107 M-1 | Not Reported | Non-intercalative, Major Groove |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to assessing the biological activity of this compound.

Protocol: Cellular Staining with a Phenazine Dye

This protocol is adapted from methodologies for Phenosafranine and is suitable for visualizing the binding of this compound to cellular components.

Materials:

-

This compound stock solution (1 mg/mL in distilled water)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixing)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Mounting medium

-

Adherent cells grown on coverslips

Procedure:

-

Cell Culture: Grow adherent cells on sterile coverslips in a culture dish to the desired confluency.

-

Washing: Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes.

-

Staining: Dilute the this compound stock solution to a working concentration (e.g., 1-5 µg/mL) in PBS and incubate with the cells for 20-30 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualization: Image the stained cells using fluorescence microscopy with appropriate excitation and emission filters (based on the spectral properties of this compound).

Protocol: Workflow for Antiviral Plaque Reduction Assay

This workflow describes a standard method to quantify the antiviral activity of a compound like this compound, particularly when investigating photodynamic inactivation.

Caption: General workflow for assessing antiviral activity.

Toxicity and Safety

Comprehensive toxicological data for this compound is largely unavailable in public databases. Safety Data Sheets (SDS) often state "No data available" for acute toxicity, skin corrosion/irritation, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[2] However, as with many biological stains, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used during handling to minimize exposure.

Conclusion